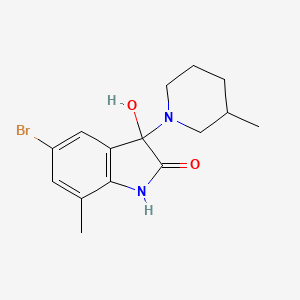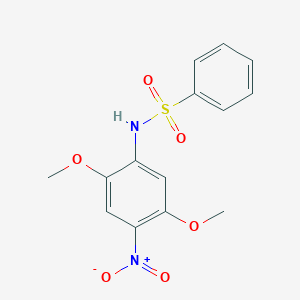![molecular formula C18H11BrN4O2S B5054444 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5054444.png)
3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in exhibiting its anticancer activity is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Furthermore, it has been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that the compound can significantly reduce tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high potency against cancer cells. Additionally, the compound has been found to exhibit low toxicity towards normal cells. However, one limitation of using the compound in lab experiments is its low solubility in water, which may limit its use in certain experimental setups.
未来方向
There are several future directions for research on 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One potential direction is to further elucidate the mechanism of action of the compound in exhibiting its anticancer activity. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy. Finally, the compound may also be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion
In conclusion, 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has significant potential for various applications in scientific research. Its high potency against cancer cells and low toxicity towards normal cells make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to determine its optimal use in various experimental setups.
合成方法
The synthesis of 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-bromoaniline with 2-(4-(4-nitrophenyl)-1,3-thiazol-2-yl)acetonitrile in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions for several hours to yield the desired product.
科学研究应用
The chemical compound 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
属性
IUPAC Name |
(Z)-3-(4-bromoanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2S/c19-14-3-5-15(6-4-14)21-10-13(9-20)18-22-17(11-26-18)12-1-7-16(8-2-12)23(24)25/h1-8,10-11,21H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREZJAMIFVCHHU-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5054372.png)
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5054385.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054414.png)
![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5054423.png)

![butyl 4-{[({2,2,2-trichloro-1-[(ethoxycarbonyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5054429.png)
![diphenyl [2-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B5054438.png)
![methyl 5-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-chlorobenzoate](/img/structure/B5054445.png)
![2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5054457.png)